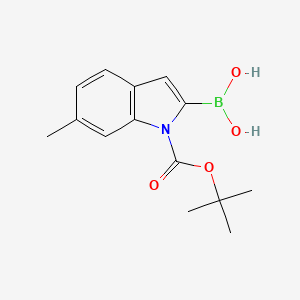

1-BOC-6-methylindole-2-boronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-5-6-10-8-12(15(18)19)16(11(10)7-9)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHBTAWDTXMJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393431 | |

| Record name | 1-BOC-6-methylindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-51-3 | |

| Record name | 1-BOC-6-methylindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of 1 Boc 6 Methylindole 2 Boronic Acid

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org This reaction is particularly valuable for its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions. mdpi.com For a substrate like 1-BOC-6-methylindole-2-boronic acid, the Suzuki-Miyaura reaction provides a powerful method to introduce a wide range of substituents at the C2-position of the indole (B1671886) ring, a common scaffold in pharmacologically active molecules.

The widely accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states. libretexts.orgresearchgate.netyonedalabs.com The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an electrophilic coupling partner, such as an aryl halide (Ar-X), to a coordinatively unsaturated Pd(0) complex (LnPd(0)). rsc.orgnih.gov This step is often the rate-determining step in the cycle. libretexts.org The palladium atom inserts itself into the carbon-halide bond, forming a square-planar Pd(II) intermediate (LnPd(Ar)(X)). yonedalabs.com The reactivity of the halide in this step generally follows the trend I > Br > Cl. libretexts.org

Transmetalation : This crucial step involves the transfer of the organic group from the boron atom to the palladium center. The process is initiated by a base, which activates the boronic acid (in this case, this compound) to form a more nucleophilic boronate species ([R-B(OH)3]-). wikipedia.orgrsc.org This boronate then reacts with the Pd(II) complex from the previous step. The halide or other group on the palladium is replaced by the indole moiety, resulting in a new diorganopalladium(II) complex (LnPd(Ar)(indole)). mdpi.comlibretexts.org The exact mechanism of transmetalation can vary depending on the specific reactants, base, and solvent system used. rsc.org

Reductive Elimination : The final step of the cycle is the reductive elimination from the diorganopalladium(II) complex. researchgate.net The two organic groups (the aryl group from the electrophile and the 6-methylindolyl group) are coupled together, forming the desired product and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. nih.gov This C-C bond-forming step typically proceeds with retention of the stereochemistry of the two organic partners. libretexts.org

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction mermaid graph TD A[L₂Pd⁰] -- Oxidative Addition (+ R¹-X) --> B{R¹-PdII(X)L₂}; B -- Transmetalation (+ R²-B(OH)₂) --> C{R¹-PdII(R²)L₂}; C -- Reductive Elimination --> D(R¹-R²); D -- R¹-R² Product --> E[L₂Pd⁰ Regenerated]; E --> A;

Palladium-Catalyzed Benzylation

This compound can undergo Suzuki-Miyaura cross-coupling reactions with benzyl halides to form 2-benzylindole derivatives. This transformation is a powerful method for constructing carbon-carbon bonds between the indole core and a benzylic moiety. The reaction typically employs a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the catalytic cycle.

Research into the benzylation of N-Boc-indole-2-boronic acids has established effective conditions for this coupling. A study by Kearney et al. outlines a protocol using palladium(II) acetate as the catalyst precursor, triphenylphosphine as the ligand, and potassium carbonate as the base in a toluene/water solvent system. The reaction proceeds efficiently with various substituted benzyl bromides, including those with both electron-donating and electron-withdrawing groups, affording the corresponding 2-benzylated indole products in good to excellent yields. nih.gov The presence of the BOC group is essential for the stability and reactivity of the indole boronic acid in the coupling process.

| Entry | Benzyl Bromide | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methylbenzyl bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 88 |

| 3 | 4-Methoxybenzyl bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 92 |

| 4 | 4-Chlorobenzyl bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 75 |

| 5 | 4-Trifluoromethylbenzyl bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 78 |

Homocoupling Reactions

Homocoupling of arylboronic acids is a common process that can occur as a side reaction during Suzuki-Miyaura cross-coupling or be employed as a primary method for the synthesis of symmetrical biaryl compounds. acs.orgmdpi.com In the case of this compound, homocoupling would lead to the formation of 1,1'-di-BOC-6,6'-dimethyl-2,2'-biindole.

This transformation is typically catalyzed by palladium complexes and can be promoted by the presence of an oxidant, such as air (oxygen), quinones, or copper salts. acs.orgmdpi.comresearchgate.netnih.gov The reaction proceeds through a mechanism that can involve either a reductive elimination from a diarylpalladium(II) intermediate or an oxidative pathway. The choice of catalyst, base, and solvent can influence the extent of homocoupling versus the desired cross-coupling reaction. For synthetic purposes where the symmetrical bi-indole is the target, conditions are optimized to favor this pathway, often by excluding the cross-coupling partner and ensuring the presence of an effective oxidant.

| Catalyst System | Base | Oxidant/Additive | Solvent | Outcome |

|---|---|---|---|---|

| Pd(OAc)₂ | Na₂CO₃ | Air (O₂) | Acetone/H₂O | Promotes homocoupling |

| Pd(II)@MOF | Cs₂CO₃ | O₂ (1 atm) | EtOH/H₂O | Efficient aerobic homocoupling researchgate.net |

| Cu(II)Cl₂ | K₂CO₃ | None (Cu acts as catalyst/oxidant) | Methanol | Copper-catalyzed homocoupling mdpi.com |

| Pd(PPh₃)₄ | K₂CO₃ | None (side reaction) | Dioxane/H₂O | Observed as byproduct in cross-coupling |

Other Significant Reactions

Protodeboronation and its Control

Protodeboronation is a frequent and often undesirable side reaction in processes involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org The susceptibility of this compound to this reaction is highly dependent on the reaction conditions, particularly the pH of the medium. ed.ac.uk

The mechanism of protodeboronation can proceed through several pathways:

Acid-Catalyzed Pathway : Under acidic conditions, the reaction involves an electrophilic substitution where a proton replaces the boronic acid group on the indole ring. ed.ac.uk

Base-Catalyzed Pathway : In basic media, the boronic acid exists in equilibrium with its corresponding anionic boronate species ([ArB(OH)₃]⁻). This boronate is more susceptible to protonolysis by a proton source, such as water. ed.ac.uked.ac.uk

For heteroaryl boronic acids containing a basic nitrogen, a zwitterionic intermediate can form under neutral pH, leading to rapid fragmentation and protodeboronation. wikipedia.orged.ac.uk However, the presence of the BOC protecting group on the indole nitrogen of this compound prevents the formation of such a zwitterion, thereby enhancing its stability under neutral conditions compared to unprotected analogs.

Control over protodeboronation is critical for achieving high yields in cross-coupling reactions. Common strategies include:

pH Control : Maintaining a neutral or slightly acidic pH can minimize the base-catalyzed pathway, which is often the most significant contributor to decomposition.

Use of Boronic Esters : Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, allows for the slow release of the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the sensitive boronic acid low, thus suppressing the rate of protodeboronation. wikipedia.org

Anhydrous Conditions : Since water is the proton source in the base-catalyzed pathway, conducting reactions under anhydrous conditions can effectively inhibit protodeboronation.

| Pathway | Key Intermediate | Optimal pH Range | Control Strategy |

|---|---|---|---|

| Acid-Catalyzed | ArB(OH)₂ | Strongly Acidic (pH < 2) | Avoid strongly acidic conditions |

| Base-Catalyzed | [ArB(OH)₃]⁻ (Boronate) | Strongly Basic (pH > 10) | Maintain pH near neutral; use anhydrous solvents |

| Zwitterion Fragmentation | Zwitterionic boronic acid | Neutral (pH ≈ pKa) | Not applicable (prevented by N-BOC group) |

Reactions with Nucleophiles for C-C and C-Heteroatom Bond Formation

While the boron atom in a boronic acid is a Lewis acid, the organic moiety can be rendered nucleophilic. This is achieved through the formation of a tetracoordinate boron "ate" complex upon reaction with a nucleophile (a Lewis base). The formation of this ate complex increases the electron density on the carbon atom attached to boron, effectively activating it to behave as a carbon nucleophile in subsequent reactions with electrophiles. nih.gov

For this compound, treatment with a strong nucleophile such as an organolithium reagent or a fluoride source (e.g., KF) would generate the corresponding ate complex. nih.govbris.ac.uk This activated intermediate can then react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence transforms the boronic acid from a partner in transition-metal catalysis into a direct organometallic-type nucleophile.

This strategy is particularly powerful in asymmetric synthesis, where chiral boronic esters can be converted into ate complexes that react with electrophiles with high stereocontrol, typically with inversion of configuration. bris.ac.ukresearchgate.net This methodology expands the synthetic utility of boronic acids beyond traditional cross-coupling reactions, providing a pathway for the stereospecific introduction of the indolyl group onto various molecular scaffolds.

| Nucleophile (Activator) | Intermediate | Electrophile (E+) | Bond Formed | Product Type |

|---|---|---|---|---|

| RLi (e.g., ArLi) | [Indole-B(OH)₂R]⁻ Li⁺ | I₂ | C-I | 2-Iodoindole |

| RLi (e.g., ArLi) | [Indole-B(OH)₂R]⁻ Li⁺ | NBS | C-Br | 2-Bromoindole |

| RLi (e.g., ArLi) | [Indole-B(OH)₂R]⁻ Li⁺ | DIAD | C-N | 2-Hydrazinylindole |

| F⁻ (e.g., KF) | [Indole-B(OH)₂F]⁻ K⁺ | Aryne | C-C | Hydroxylated biaryl |

Advanced Characterization Techniques for 1 Boc 6 Methylindole 2 Boronic Acid and Its Derivatives

Spectroscopic Methods in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹B NMR)

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) spectroscopy allows for the identification and characterization of the hydrogen atoms within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals provide a complete picture of the proton framework. For 1-BOC-6-methylindole-2-boronic acid, characteristic signals are expected for the protons of the BOC protecting group, the methyl group on the indole (B1671886) ring, the aromatic protons of the indole core, and the acidic protons of the boronic acid group.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl). This technique is essential for confirming the number and types of carbon atoms present in this compound.

¹¹B NMR (Boron-11 NMR) spectroscopy is a specialized NMR technique that is particularly useful for characterizing boron-containing compounds. The chemical shift and line shape of the ¹¹B NMR signal can provide valuable information about the coordination state and geometry of the boron atom in the boronic acid functional group.

| ¹H NMR (Typical Chemical Shifts in CDCl₃) | ¹³C NMR (Typical Chemical Shifts in CDCl₃) | ¹¹B NMR (Typical Chemical Shifts) |

| Proton | δ (ppm) | Carbon |

| BOC (9H, s) | ~1.6 | C=O |

| CH₃ (3H, s) | ~2.4 | Indole C2 |

| Indole H3 (1H, s) | ~6.5 | Indole C3 |

| Aromatic H (m) | ~7.0-7.8 | Aromatic C |

| B(OH)₂ (2H, br s) | Variable | BOC C(CH₃)₃ |

| BOC (CH₃)₃ | ||

| CH₃ | ||

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. For this compound, key vibrational bands would be expected for the B-O-H and O-H stretching of the boronic acid group, the C=O stretching of the BOC protecting group, C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the indole ring.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (BOC) | 1700-1750 |

| C=C stretch (aromatic) | 1450-1600 |

| B-O stretch | 1300-1400 |

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS), can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Technique | Information Obtained | Expected m/z for [M+H]⁺ |

| ESI-MS | Molecular weight confirmation | ~290.14 |

| HRMS | Exact mass and elemental composition | C₁₄H₁₈BNO₄ |

Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

For this compound, a crystal structure would reveal:

The planar geometry of the indole ring system.

The conformation of the BOC protecting group.

The geometry and hydrogen bonding network of the boronic acid functionality. In the solid state, boronic acids often form dimeric or polymeric structures through hydrogen bonding between the hydroxyl groups.

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for mapping the potential energy surfaces of complex chemical reactions, including the widely used Suzuki-Miyaura cross-coupling, for which indole (B1671886) boronic acids are common substrates. mdpi.comacs.org DFT calculations allow for the detailed investigation of the entire catalytic cycle, providing energetic and geometric information for each elementary step. acs.orgnih.gov

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination. mdpi.comacs.org Computational studies on model systems, such as the reaction of vinyl boronic acid with vinyl bromide catalyzed by a palladium-phosphine complex, have been performed to delineate the energetics of this cycle. acs.org

Table 1: Key Stages of the Suzuki-Miyaura Catalytic Cycle

| Stage | Description | Key Insights from DFT |

|---|---|---|

| Oxidative Addition | The initial step where the organic halide adds to the Pd(0) catalyst, forming a Pd(II) complex. acs.org | DFT calculations help determine the energy barrier for this step and the geometry of the resulting cis- or trans-Pd(II) intermediate. acs.org |

| Transmetalation | The transfer of the organic group (e.g., the indolyl group from 1-BOC-6-methylindole-2-boronic acid) from boron to the palladium center. mdpi.com | This is often the rate-limiting step. DFT studies have explored different pathways, including the "oxo-palladium pathway" and the "boronate pathway", revealing that the operative mechanism can depend on the specific base and reaction conditions. illinois.edu |

| Reductive Elimination | The final step where the two coupled organic fragments are expelled from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. acs.org | Calculations provide the energy barrier for this step and confirm the thermodynamic favorability of product formation. nih.gov |

Recent DFT studies have refined this picture, showing that various catalytic pathways can coexist and that bottlenecks associated with oxidative addition and transmetalation can be close in energy. nih.gov For instance, investigations into the Suzuki-Miyaura reaction promoted by potassium trimethylsilanolate (TMSOK) have provided evidence for a "boronate mechanism," where an aryl boronate reacts directly with an arylpalladium halide complex—a pathway previously considered prohibitively slow. illinois.edu Furthermore, DFT calculations have been employed to understand alternative reaction mechanisms, such as a Boc-group transfer proposed in the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles from N-Boc protected indoles. rsc.org

Modeling of Regioselectivity and Stereoselectivity in Indole Functionalization

The indole ring possesses multiple C-H bonds that can potentially react, making the control of regioselectivity a significant challenge. researchgate.netacs.org The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position. rsc.org However, functionalization at other positions, such as C2, is highly desirable for accessing a broader range of molecular architectures. nih.gov

Computational modeling is crucial for understanding and predicting the site-selectivity of these reactions. nih.gov For transition-metal-catalyzed C-H functionalization reactions, a general rule, supported by theoretical studies, has emerged:

When the C-H bond activation is the rate-determining step, functionalization tends to occur on the benzene (B151609) ring portion (C4-C7). nih.gov

Conversely, if another step in the catalytic cycle is rate-limiting, functionalization is often directed to the C2 position of the pyrrole (B145914) ring. nih.govresearchgate.net

The presence of the boronic acid group at the C2 position of this compound predetermines its role as the nucleophilic partner in cross-coupling reactions, directing the formation of a new bond at this specific site. mdpi.com However, understanding the factors that lead to the initial C2 borylation is also a key aspect of computational modeling. The use of protecting groups on the indole nitrogen, such as the tert-butoxycarbonyl (Boc) group, significantly influences regioselectivity. nih.gov While iridium-catalyzed C-H borylation of unprotected indole typically occurs at the C2 position, protecting the nitrogen with a sterically demanding group can shift the selectivity to the C3 position. nih.gov The Boc group in this compound plays a dual role: it protects the nitrogen during synthesis and influences the electronic properties of the indole ring. acs.orgorganic-chemistry.org

Computational studies help rationalize these directing group effects by analyzing the stability of potential intermediates and the energy barriers of competing reaction pathways leading to different regioisomers. nih.govacs.org

Investigation of Transition States and Intermediates

The short-lived transition states and intermediates that govern a reaction's progress are often difficult or impossible to observe experimentally. Computational chemistry provides a window into these fleeting species, allowing for the characterization of their geometries and energies. acs.org

In the context of reactions involving boronic acids, DFT calculations have been used to:

Characterize Transition State Geometries: For the Suzuki-Miyaura reaction, the structures of transition states for oxidative addition, transmetalation, and reductive elimination have been computationally modeled. acs.org

Identify Key Intermediates: In a palladium-catalyzed C4-alkynylation of indoles, a crucial pyridine-complexed indole palladacycle intermediate was prepared and characterized, with DFT calculations supporting the proposed reaction mechanism by determining the transition state energy. acs.org

Model Transition State Analogs: Boronic acids are known to act as transition state inhibitors for certain enzymes, such as β-lactamases, by forming a stable tetrahedral adduct with a catalytic serine residue that mimics the reaction's transition state. nih.govnih.govresearchgate.net X-ray crystallography and computational modeling of these complexes provide valuable data on the geometry and interactions of the tetrahedral boronate species, which is analogous to the proposed intermediates in the transmetalation step of cross-coupling reactions. nih.govnih.gov

Table 2: Computationally Characterized Species in Indole Functionalization

| Species Type | Example | Method of Investigation | Significance |

|---|---|---|---|

| Palladium Intermediate | Pyridine-complexed indole palladacycle | X-ray Crystallography and DFT acs.org | Confirmed C-H activation at the C4 site and elucidated the reaction mechanism. acs.org |

| Catalytic Cycle Intermediates | cis- and trans-Pd(PH₃)₂(CH=CH₂)(Br) | DFT Calculations acs.org | Mapped the full energy profile of a model Suzuki-Miyaura reaction. acs.org |

| Binuclear Palladium Complex | Unprecedented μ-phenyl bridged Pd(I) complex | NMR, Mass Spectrometry, and DFT illinois.edu | Implicated in an alternative "boronate pathway" for the Suzuki-Miyaura reaction. illinois.edu |

| Boronic Acid Adduct | Boronic acid inhibitor bound to β-lactamase | X-ray Crystallography nih.govresearchgate.net | Shows the tetrahedral geometry adopted by the boron center, mimicking a catalytic transition state. nih.govresearchgate.net |

These investigations are critical for resolving mechanistic ambiguities and understanding how factors like ligand choice, base, and solvent influence reaction pathways and efficiencies. nih.govillinois.edu

Analysis of Electronic Properties and Reactivity Prediction

The reactivity of this compound is intrinsically linked to its electronic structure. Computational methods can quantify various electronic properties to predict how the molecule will behave in a chemical reaction.

Theoretical studies on indole derivatives have utilized electron density-based reactivity indices to understand the activating and deactivating effects of various substituents. researchgate.net The introduction of a methyl group at the C6 position and a BOC group on the nitrogen atom modifies the electron distribution throughout the indole ring system compared to the parent indole. The methyl group is generally an electron-donating group, while the BOC group has a more complex influence, acting as an electron-withdrawing group that can also direct metallation. organic-chemistry.orgresearchgate.netrsc.org

Conceptual DFT provides tools to predict reactivity through global indices such as:

Electrophilicity and Nucleophilicity: These indices can be calculated to predict the behavior of reactants in, for example, cycloaddition reactions. researchgate.net For this compound in a Suzuki-Miyaura coupling, its role as a nucleophile is well-established, and its nucleophilicity can be computationally compared to other boronic acids. mdpi.com

Proton Affinities (PAs): The calculated PA at different sites on the indole ring can serve as an energetic criterion to check the validity of other reactivity indices and to predict the most likely sites for electrophilic attack. researchgate.net

DFT calculations have also been used to rationalize observed reactivity trends. For instance, in the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles, calculations confirmed a plausible mechanism involving the transfer of the Boc-group, and also helped explain why highly electron-deficient indoles gave lower product yields. rsc.org This predictive power is invaluable for optimizing reaction conditions and for the rational design of new substrates and catalysts.

Applications in Complex Molecule Synthesis

Construction of Functionalized Indole (B1671886) Scaffolds

A primary application of 1-BOC-6-methylindole-2-boronic acid is in the construction of diverse, functionalized indole scaffolds. The boronic acid group at the C2 position of the indole ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comguidechem.com This reaction enables the efficient formation of a carbon-carbon bond between the indole's C2 position and a wide array of aryl, heteroaryl, or vinyl halides and triflates.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of coupling partners. guidechem.com By employing this compound, chemists can readily introduce complex substituents at a key position of the indole nucleus, a common strategy in the development of new pharmaceutical agents. chemimpex.com The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This methodology provides a direct and modular route to 2-substituted indoles, which are challenging to synthesize through traditional methods like Fischer indole synthesis. nih.gov The resulting functionalized indole scaffolds serve as advanced intermediates for more complex molecular architectures.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| This compound | Coupling Partner (Ar-X) | Catalyst/Conditions | Resulting Functionalized Indole Scaffold |

|---|---|---|---|

| Reactant A | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 1-BOC-6-methyl-2-phenyl-1H-indole |

| Reactant A | Heteroaryl Halide (e.g., 2-Bromopyridine) | Pd(dppf)Cl₂, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) | 1-BOC-6-methyl-2-(pyridin-2-yl)-1H-indole |

| Reactant A | Vinyl Halide (e.g., (E)-1-bromo-2-phenylethene) | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₃PO₄), Solvent (e.g., THF) | 1-BOC-6-methyl-2-((E)-2-phenylvinyl)-1H-indole |

Synthesis of Indole-Containing Natural Products and Alkaloids

The indole ring system is a privileged scaffold found in a vast number of natural products and alkaloids with significant biological activities. The ability to construct functionalized indoles using this compound makes it a valuable tool in the total synthesis of such molecules. While specific total syntheses employing this exact reagent are highly specialized, its utility can be inferred from its role in creating key structural motifs present in complex natural products.

Role as a Versatile Building Block in Organic Synthesis

This compound is considered a versatile building block in organic synthesis due to the combination of its structural and chemical properties. nbinno.com Boronic acids, in general, are valued for their stability, moderate reactivity, and low toxicity, making them easy to handle and store. researchgate.netnih.gov The carbon-boron bond is sufficiently reactive to participate in a wide range of transformations yet stable enough to be compatible with many other functional groups. nbinno.com

The versatility of this specific compound stems from several key features:

The BOC Protecting Group: The N-Boc group serves multiple purposes. It deactivates the typically reactive indole nitrogen, preventing unwanted side reactions. It also enhances the solubility of the indole derivative in common organic solvents, simplifying reaction setup and purification.

The Boronic Acid Moiety: This functional group is not limited to Suzuki-Miyaura reactions. It can also participate in other transformations such as Chan-Lam amination (for C-N bond formation) and Petasis reactions. researchgate.net This broad reactivity profile allows for the introduction of diverse functionalities. molport.com

The Indole Core: The indole nucleus itself is a critical pharmacophore. By using this building block, chemists can directly incorporate the 6-methylindole core, a structure associated with various biological activities, into target molecules. guidechem.com

This combination of a stable, protected, and biologically relevant core with a highly versatile reactive handle makes this compound a powerful tool for constructing complex molecules in fields ranging from medicinal chemistry to materials science. chemimpex.comrsc.org

Table 2: Features Contributing to Versatility

| Feature | Description | Synthetic Advantage |

|---|---|---|

| Boronic Acid Group | A functional group containing a carbon-boron bond with two hydroxyl groups. | Enables participation in various cross-coupling reactions (e.g., Suzuki, Chan-Lam), forming C-C, C-N, and C-O bonds. chemimpex.comresearchgate.net |

| N-BOC Protecting Group | A tert-butoxycarbonyl group attached to the indole nitrogen. | Increases stability, improves solubility, and prevents unwanted side reactions at the indole nitrogen. |

| 6-Methylindole Scaffold | The core structure is an indole ring with a methyl group at the 6-position. | Provides a common and biologically relevant structural motif for direct incorporation into target molecules. guidechem.com |

| Moderate Reactivity | The compound is stable under typical laboratory conditions but reactive under specific catalytic conditions. | Allows for good functional group tolerance and selective reactions, simplifying complex synthetic sequences. nih.gov |

Medicinal Chemistry and Biological Research Applications of Indolylboronic Acids

Design and Synthesis of Indole-Based Drug Candidates

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals and biologically active compounds. nbinno.com The introduction of a boronic acid group to the indole ring provides a versatile handle for synthetic diversification, enabling the creation of extensive libraries of compounds for high-throughput screening. nbinno.com Indolylboronic acids, such as 5-indolylboronic acid, are particularly valued for their utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nbinno.com This reaction is fundamental to constructing biaryl structures, a common motif in many drug molecules. nbinno.com

The synthesis of indole-based drug candidates often involves the strategic use of protecting groups and catalytic reactions. For instance, the synthesis of N-Boc-indole-2-boronic acid, a close analog of the title compound, involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by directed lithiation and reaction with a borate ester. guidechem.com This approach allows for precise functionalization at the C2 position of the indole ring.

Table 1: Examples of Biologically Active Molecules Synthesized Using Indolylboronic Acids

| Compound Class | Target/Application | Reference |

| Indole inhibitors of MMP-13 | Arthritic disease treatment | |

| Substituted pyrimidines | Tubulin polymerization inhibitors | sigmaaldrich.com |

| Histone deacetylase (HDAC) inhibitors | Cancer therapy | researchgate.net |

The synthesis of 1-BOC-6-methylindole-2-boronic acid itself can be achieved through various synthetic routes, often employing palladium-catalyzed borylation of a corresponding halo-indole precursor. The Boc protecting group on the indole nitrogen enhances the stability and solubility of the molecule, facilitating its use in subsequent synthetic steps. chemimpex.com

Exploration of Boronic Acid Group as a Pharmacophore

The boronic acid group has gained significant recognition as a key pharmacophore in modern drug design. mdpi.comnih.gov Its unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzyme active sites, make it a powerful tool for designing potent and selective inhibitors. mdpi.comwikipedia.org

Boronic acids are considered bioisosteres of carboxylic acids but possess a lower acidity. mdpi.com This feature can be advantageous in drug design, potentially leading to improved pharmacokinetic profiles. nih.govresearchgate.net The boron atom in a boronic acid can exist in a trigonal planar sp2 hybridized state or a tetrahedral sp3 hybridized state upon binding to a nucleophile. This reversible covalent interaction is a key feature of the mechanism of action for many boronic acid-containing drugs. mdpi.com

Table 2: Key Properties of the Boronic Acid Group as a Pharmacophore

| Property | Description | Significance in Drug Design |

| Lewis Acidity | The boron atom acts as a Lewis acid, readily accepting a pair of electrons. | Enables interaction with nucleophilic residues in biological targets. |

| Reversible Covalent Bonding | Forms reversible covalent bonds with diols and other nucleophiles. | Allows for potent and prolonged inhibition with the potential for reduced off-target effects compared to irreversible inhibitors. rsc.org |

| Bioisostere for Carboxylic Acid | Can mimic the interactions of a carboxylic acid group. | Offers an alternative chemical moiety with different physicochemical properties. mdpi.com |

| pH-dependent Interactions | The formation of boronate esters is often pH-dependent. | Can be exploited for targeted drug delivery or activation in specific physiological environments. |

The incorporation of a boronic acid into the indole scaffold, as in this compound, combines the privileged nature of the indole ring with the unique inhibitory capacity of the boronic acid pharmacophore.

Mechanism of Action Studies of Boronic Acid-Containing Biologically Active Molecules

The mechanism of action of many biologically active molecules containing a boronic acid moiety revolves around their ability to act as transition-state analog inhibitors of enzymes. wikipedia.org The boron atom's ability to form a stable, tetrahedral intermediate with a nucleophilic residue in the enzyme's active site mimics the transition state of the catalyzed reaction, leading to potent inhibition. wikipedia.org

A prominent example is the proteasome inhibitor bortezomib, a dipeptidyl boronic acid. The boronic acid moiety in bortezomib forms a covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome, effectively blocking its proteolytic activity. nih.govnih.gov This inhibition of the proteasome disrupts protein degradation pathways, leading to apoptosis in cancer cells. nih.gov

Similarly, other boronic acid-containing drugs, such as vaborbactam, a β-lactamase inhibitor, utilize this mechanism. Vaborbactam's cyclic boronic acid forms a covalent adduct with the serine residue in the active site of β-lactamase enzymes, protecting β-lactam antibiotics from degradation. researchgate.net

Bioconjugation Strategies with Boronic Acids

The unique reactivity of boronic acids has been harnessed for a variety of bioconjugation strategies, which involve the linking of two or more molecules, at least one of which is a biomolecule. rsc.orgresearchgate.net These strategies are crucial for developing advanced therapeutics, diagnostics, and research tools. rsc.org

Boronic acids can readily and reversibly form boronate esters with 1,2- and 1,3-diols, which are common motifs in biomolecules such as carbohydrates and glycoproteins. nih.gov This interaction is often pH-dependent, allowing for the design of stimuli-responsive bioconjugates. researchgate.net

Table 3: Common Bioconjugation Reactions Involving Boronic Acids

| Reaction Type | Reactants | Resulting Linkage | Key Features |

| Boronate Ester Formation | Boronic acid and a diol (e.g., from a carbohydrate) | Cyclic boronate ester | Reversible, pH-sensitive linkage. rsc.org |

| Iminoboronate Formation | Boronic acid and an amine | Iminoboronate | Forms a stable linkage with specific amino acid residues. |

| Thiazolidine Boronate (TzB) Formation | 2-Formylphenylboronic acid (2-FPBA) and an N-terminal cysteine | Thiazolidine boronate complex | Rapid and stable conjugation. rsc.org |

| Metal-Catalyzed Cross-Coupling | Arylboronic acid and a suitable coupling partner (e.g., a halo-tagged protein) | Carbon-carbon or carbon-heteroatom bond | Creates a stable, irreversible linkage. proquest.com |

These bioconjugation methods enable the site-specific modification of proteins, peptides, and other biomolecules, allowing for the attachment of payloads such as drugs, imaging agents, or targeting ligands. proquest.com The versatility of boronic acid chemistry provides a powerful toolbox for the construction of complex and functional bioconjugates. rsc.orgresearchgate.net

Development of Chemical Probes and Sensors

The ability of boronic acids to bind with diol-containing molecules has been extensively exploited in the development of chemical probes and fluorescent sensors for the detection of biologically important analytes. nih.govrsc.org These sensors are designed to exhibit a change in their optical properties, such as fluorescence intensity or wavelength, upon binding to the target molecule. nih.gov

A common design strategy for boronic acid-based fluorescent sensors involves coupling a boronic acid recognition unit to a fluorophore. rsc.org The interaction of the boronic acid with a diol, such as glucose, can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence. nih.gov

Indolylboronic acids themselves have been shown to possess fluorescent properties that change upon carbohydrate binding, making them useful reporters for the synthesis of boronolectins, which are synthetic mimics of lectins. researchgate.net

Table 4: Applications of Boronic Acid-Based Chemical Probes and Sensors

| Analyte | Sensor Type | Principle of Detection |

| Glucose | Fluorescent sensor | Binding of glucose to the boronic acid modulates the fluorescence of an attached fluorophore. acs.org |

| Reactive Oxygen Species (H2O2) | Fluorescent probe | Oxidative cleavage of the carbon-boron bond by H2O2 releases a fluorescent reporter. nih.gov |

| Catecholamines (e.g., dopamine) | Electrochemical sensor | The interaction between the boronic acid and the catechol moiety of dopamine is detected electrochemically. researchgate.net |

| Sialic Acids | Fluorescent sensor | Specific binding to the diol groups of sialic acids on cell surfaces enables cell imaging. nih.gov |

The development of these probes and sensors has significant implications for disease diagnosis, monitoring of metabolic processes, and live-cell imaging. nih.govacs.org

An in-depth examination of this compound reveals its significance and the broader advancements in the field of indole boronic acid research. This article explores the future directions and emerging trends, from novel synthetic methods to expanding applications.

Future Directions and Emerging Trends in Indole Boronic Acid Research

The field of indole (B1671886) boronic acid chemistry is a dynamic area of research, driven by the quest for more efficient and selective synthetic methods, as well as the expanding applications of these versatile compounds in medicine and materials science.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-BOC-6-methylindole-2-boronic acid, and how can boroxin formation be minimized during purification?

- Methodological Answer : The synthesis typically involves halogen-metal exchange or Miyaura borylation on a pre-functionalized indole scaffold. To avoid boroxin formation (a common side reaction during purification), use anhydrous solvents (e.g., THF or DCM) and low-temperature conditions. Chromatography on neutral alumina or celite is preferred over silica gel, which can irreversibly bind boronic acids. Final purification via recrystallization in non-protic solvents (e.g., hexane/ethyl acetate mixtures) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of and NMR to confirm boronic acid functionality and BOC-protection stability. IR spectroscopy can validate ester carbonyl peaks (~1680–1720 cm). Quantitative purity assessment via HPLC (C18 column, acetonitrile/water with 0.1% formic acid) is critical, as residual boroxins or deprotected indole derivatives may co-elute. Mass spectrometry (ESI-MS) should confirm molecular ion peaks .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The BOC group sterically shields the indole nitrogen, reducing undesired coordination with palladium catalysts. However, the methyl group at position 6 may introduce steric hindrance, requiring optimized ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C). Electrochemical studies (cyclic voltammetry) can quantify electron density at the boronic acid site, correlating with coupling efficiency. Post-reaction analysis via NMR (if fluorinated partners are used) helps track regioselectivity .

Q. Can this compound act as a functional monomer in glucose-responsive hydrogels, and how can its binding kinetics be quantified?

- Methodological Answer : The boronic acid moiety can reversibly bind diols (e.g., glucose). To design hydrogels, copolymerize with acrylamide derivatives using UV-initiated free-radical polymerization. Binding kinetics are assessed via quartz crystal microbalance (QCM) or isothermal titration calorimetry (ITC) under physiological pH (7.4). Competing studies with fructose/sorbitol validate selectivity .

Q. What strategies mitigate hydrolysis of the boronic acid group in aqueous biological assays?

- Methodological Answer : Stabilize the compound using intramolecular B-N interactions by introducing proximal amino groups (not applicable to this structure) or employ micellar encapsulation (e.g., PEG-PLA nanoparticles). Alternatively, use buffered solutions (pH 8.5–9.0) to favor the tetrahedral boronate form, reducing hydrolysis rates. Monitor stability via UV-Vis spectroscopy at 260 nm (boronic acid absorbance) over 24–72 hours .

Q. How do substituents on the indole ring (e.g., 6-methyl vs. 5-fluoro) modulate acidity (pKa) of the boronic acid group?

- Methodological Answer : Substituent effects are quantified via potentiometric titration in DMSO/water (4:1 v/v). The 6-methyl group likely lowers pKa due to electron-donating effects, enhancing boronate formation. Compare with fluorinated analogs (e.g., 5-fluoro-indole boronic acids) using DFT calculations (B3LYP/6-31G*) to model electronic environments. Experimental validation via NMR chemical shifts correlates with calculated acidity trends .

Data Contradictions and Resolution

Q. Conflicting reports exist on silica gel compatibility during purification. How should researchers address this?

- Methodological Answer : While some protocols caution against silica gel due to irreversible binding, others report success with short chromatography runs. Resolution: Pre-treat silica with triethylamine (1% v/v in hexane) to deactivate acidic sites. Alternatively, use reverse-phase flash chromatography (C18, methanol/water gradients) for polar boronic acids. Validate recovery yields via gravimetric analysis post-purification .

Experimental Design Considerations

Q. What controls are essential when testing this compound in enzyme inhibition assays (e.g., proteases)?

- Methodological Answer : Include boronic acid-free controls (e.g., BOC-protected indole without boron) to distinguish target-specific inhibition from nonspecific binding. Use kinetic assays (e.g., fluorescence-based substrate cleavage) with varying ATP/NADPH concentrations to rule out redox interference. Confirm reversibility via dialysis or dilution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。